molecular formula C13H20N2O3 B13004134 tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate

Cat. No.: B13004134
M. Wt: 252.31 g/mol
InChI Key: BPPSHXHYSRQGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has shown potential in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-(2-aminoethoxy)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, which can have therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound for scientific studies. Additionally, its ability to form stable derivatives and its relatively simple synthesis contribute to its uniqueness .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)

InChI Key

BPPSHXHYSRQGSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.